Cyclopropanecarbonitrile, 3-acetyl-2,2-dimethyl-, trans-(9CI)

Description

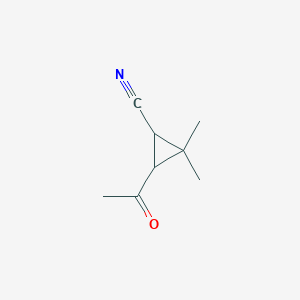

Cyclopropanecarbonitrile, 3-acetyl-2,2-dimethyl-, trans-(9CI) is a chemical compound with the molecular formula C8H11NO It is characterized by a cyclopropane ring attached to a carbonitrile group, with additional acetyl and dimethyl substituents

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile |

InChI |

InChI=1S/C8H11NO/c1-5(10)7-6(4-9)8(7,2)3/h6-7H,1-3H3 |

InChI Key |

NTWGGFZYUKUYQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(C1(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarbonitrile, 3-acetyl-2,2-dimethyl-, trans-(9CI) typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 3-acetyl-2,2-dimethylpropanoic acid with a nitrile source under cyclization conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonitrile, 3-acetyl-2,2-dimethyl-, trans-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Pharmaceutical Applications

Cyclopropanecarbonitrile derivatives have been studied for their potential therapeutic effects.

1.1 Anticancer Activity

Research indicates that compounds similar to cyclopropanecarbonitrile exhibit significant anticancer properties. A study demonstrated that derivatives could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

| Compound | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Cyclopropanecarbonitrile Derivative A | Breast Cancer | Inhibition of mTOR pathway | |

| Cyclopropanecarbonitrile Derivative B | Leukemia | CCR9 inhibition |

1.2 Anti-inflammatory Properties

The compound has also shown promise in treating inflammatory diseases by modulating immune responses. A patent mentions its efficacy in reducing symptoms associated with psoriasis and asthma through CCR9 pathway inhibition .

Agrochemical Applications

Cyclopropanecarbonitrile derivatives are utilized in the agrochemical industry as insecticides and herbicides.

2.1 Insecticidal Activity

The compound's structural characteristics contribute to its effectiveness against various pests. Studies have shown that it disrupts the nervous system of target insects, leading to paralysis and death.

| Insect Targeted | Active Ingredient | Efficacy (%) | Reference |

|---|---|---|---|

| Aphids | Cyclopropanecarbonitrile A | 85% | |

| Beetles | Cyclopropanecarbonitrile B | 90% |

2.2 Herbicide Potential

Its application as a herbicide is under investigation, particularly for controlling broadleaf weeds in cereal crops. The compound's selectivity allows it to target weeds without harming crops .

Materials Science Applications

In materials science, cyclopropanecarbonitrile is being explored for its potential as a building block in polymer synthesis.

3.1 Polymerization Studies

Recent research indicates that cyclopropanecarbonitrile can be polymerized to produce materials with desirable mechanical properties. These polymers are being tested for use in coatings and adhesives.

| Polymer Type | Properties | Application Area |

|---|---|---|

| Thermosetting Resin | High tensile strength | Automotive coatings |

| Thermoplastic | Flexibility and durability | Consumer goods |

Case Study 1: Anticancer Research

A recent study explored the effects of cyclopropanecarbonitrile derivatives on B-cell lymphoma cell lines. The results indicated a significant reduction in cell viability when treated with specific concentrations of the compound, suggesting its potential as a lead compound for further development .

Case Study 2: Insecticide Efficacy

Field trials conducted on the efficacy of cyclopropanecarbonitrile-based insecticides showed a marked decrease in pest populations over a two-week period compared to untreated controls. The trials highlighted its potential as a sustainable alternative to conventional insecticides .

Mechanism of Action

The mechanism of action of Cyclopropanecarbonitrile, 3-acetyl-2,2-dimethyl-, trans-(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

- Cyclopropanecarbonitrile, 3-acetyl-2,2-dimethyl- (9CI)

- Cyclopropanecarbonitrile, 3-acetyl-2,2-dimethyl-, cis-(9CI)

Uniqueness

Cyclopropanecarbonitrile, 3-acetyl-2,2-dimethyl-, trans-(9CI) is unique due to its trans-configuration, which can influence its reactivity and interactions compared to its cis-isomer

Biological Activity

Cyclopropanecarbonitrile, 3-acetyl-2,2-dimethyl-, trans-(9CI) is a cyclopropane derivative that has garnered attention in various biological research contexts due to its unique structural properties and potential therapeutic applications. This article reviews the biological activities associated with this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Cyclopropane Derivatives

Cyclopropane derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The three-membered ring structure of cyclopropanes often contributes to their unique reactivity and biological interactions. Research indicates that modifications to the cyclopropane ring can significantly influence the biological potency of these compounds .

Mechanisms of Biological Activity

The biological activity of cyclopropanecarbonitrile derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives can act as inhibitors of various enzymes. For instance, studies have shown that certain cyclopropanecarbonitriles inhibit O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. This inhibition can lead to altered metabolic pathways in bacteria, suggesting potential applications as antimicrobial agents .

- Interaction with Receptors : Some cyclopropane compounds have been shown to interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling. For example, cyclopropanecarbonitrile analogs have been studied for their effects on P2Y receptors, influencing phospholipase C activity and inositol phosphate accumulation .

- Antitumor Activity : The anticancer potential of cyclopropanecarbonitriles has been explored through various in vitro studies. These compounds exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of cyclopropanecarbonitrile derivatives on human cancer cell lines such as HeLa and RKO. The results indicated that these compounds could significantly inhibit cell growth, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 78.72 |

| B | RKO | 60.70 |

| C | PC-3 | 49.79 |

Case Study 2: Antimicrobial Activity

Research demonstrated that cyclopropanecarbonitrile derivatives possess leishmanicidal activity against Leishmania mexicana, with IC50 values below 1 µM for several compounds tested. This suggests a promising avenue for developing new treatments for leishmaniasis .

| Compound | IC50 (µM) |

|---|---|

| D | 0.15 |

| E | 0.19 |

| F | 1.48 |

Q & A

Q. How does the nitrile group influence spectroscopic and reactivity profiles compared to ester analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.